molecular formula C22H19ClN2O7 B5967089 ETHYL 2-[({5-[(4-CHLORO-2-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-2-PHENYLACETATE

ETHYL 2-[({5-[(4-CHLORO-2-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-2-PHENYLACETATE

Cat. No.: B5967089
M. Wt: 458.8 g/mol
InChI Key: ZZGWINRXZZWVEW-UHFFFAOYSA-N
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Description

ETHYL 2-[({5-[(4-CHLORO-2-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-2-PHENYLACETATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic rings, nitro groups, and ester functionalities, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[({5-[(4-CHLORO-2-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-2-PHENYLACETATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the nucleophilic aromatic substitution (SNAr) reaction, where a nucleophile displaces a leaving group on an aromatic ring. This method is often used to introduce the nitrophenoxy group into the molecule .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[({5-[(4-CHLORO-2-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-2-PHENYLACETATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Lewis acids like aluminum chloride (AlCl3) can facilitate electrophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while hydrolysis of the ester group produces a carboxylic acid.

Scientific Research Applications

ETHYL 2-[({5-[(4-CHLORO-2-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-2-PHENYLACETATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 2-[({5-[(4-CHLORO-2-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-2-PHENYLACETATE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro and ester groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-[({5-[(4-CHLORO-2-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-2-PHENYLACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 2-[[5-[(4-chloro-2-nitrophenoxy)methyl]furan-2-carbonyl]amino]-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O7/c1-2-30-22(27)20(14-6-4-3-5-7-14)24-21(26)19-11-9-16(32-19)13-31-18-10-8-15(23)12-17(18)25(28)29/h3-12,20H,2,13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGWINRXZZWVEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)NC(=O)C2=CC=C(O2)COC3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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